Chloromethyl-dimethyl-silane is an organosilicon compound characterized by the presence of both chloromethyl and dimethyl groups attached to a silicon atom. This compound is part of a broader class of silanes that are utilized in various chemical applications due to their unique properties. Chloromethyl-dimethyl-silane is primarily used in the synthesis of more complex silanes and as a reagent in organic synthesis.
Chloromethyl-dimethyl-silane can be synthesized through several methods, often involving the reaction of chloromethylmethyldichlorsilane with other reagents such as trimethyl orthoformate and methyl alcohol . The compound is commercially available from various chemical suppliers, including Sigma-Aldrich .
Chloromethyl-dimethyl-silane is classified as an organosilicon compound, specifically a chlorosilane. Its chemical formula is , and it falls under the category of silanes that contain halogen substituents, which are significant in the field of materials science and organic chemistry.
The synthesis of chloromethyl-dimethyl-silane can be achieved through several methods:
The reaction conditions are crucial for maximizing yield and purity. For instance, maintaining a temperature range between 40-90 degrees Celsius and controlling the addition time of reactants (0.5 to 4 hours) are essential for achieving optimal results . The final product can be purified through air distillation, typically collecting fractions at specific boiling points (140-143 degrees Celsius) to achieve high purity levels (up to 100% as determined by gas chromatography) .
Chloromethyl-dimethyl-silane has a molecular structure characterized by a silicon atom bonded to two methyl groups and one chloromethyl group. The structural formula can be represented as:
The molecular weight of chloromethyl-dimethyl-silane is approximately 108.6 g/mol. Its structure allows for various steric interactions due to the presence of both chlorine and methyl groups, influencing its reactivity and properties in chemical reactions.
Chloromethyl-dimethyl-silane participates in several chemical reactions:
The reactivity of chloromethyl-dimethyl-silane is influenced by the presence of the chlorine atom, which can facilitate further reactions with nucleophiles or participate in polymerization processes when combined with other silanes.
The mechanism of action for chloromethyl-dimethyl-silane primarily involves its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the chloromethyl group. When exposed to nucleophiles (e.g., amines or alcohols), the chlorine atom can be displaced, leading to the formation of new silicon-containing compounds.
The reaction kinetics depend on factors such as temperature, concentration of reactants, and the nature of the nucleophile involved. Studies indicate that these reactions can proceed rapidly under mild conditions, making chloromethyl-dimethyl-silane a versatile reagent in organic synthesis .
Relevant analyses indicate that this compound should be stored away from moisture and strong bases to prevent unwanted hydrolysis or degradation .
Chloromethyl-dimethyl-silane has several scientific uses:
The foundation of organosilicon chemistry was established in 1863 when French chemists Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane (Si(C₂H₅)₄), through the reaction of silicon tetrachloride with diethylzinc [1] [3]. This landmark discovery demonstrated that stable carbon-silicon bonds could be artificially created, challenging the notion that silicon exclusively formed inorganic compounds like silicates found in nature (e.g., in diatom structures) [3] [8]. Despite this breakthrough, the field remained largely exploratory for decades, with silicon compounds considered chemical curiosities rather than practical materials [1] [4].
The early 20th century witnessed transformative advancements under Frederic Stanley Kipping, who conducted systematic studies on silicon-carbon bond formation between 1904-1937. Kipping developed the Grignard-based approach for synthesizing alkylsilanes and arylsilanes, enabling the creation of complex architectures like cyclic and linear polysiloxanes [1] [3]. His work introduced the term "silicone" (erroneously suggesting ketone-like structures) for polysiloxanes, a misnomer that persisted [3]. Kipping’s methods, though scientifically valuable, suffered from low yields and impracticality for industrial-scale production, limiting commercial applications [1].
Table 1: Key Historical Milestones in Organosilicon Chemistry
Year | Scientist/Entity | Achievement | Significance |
---|---|---|---|
1863 | Friedel and Crafts | Synthesis of tetraethylsilane | First organosilicon compound with Si-C bonds |
1904-1937 | Frederic S. Kipping | Grignard-based synthesis of polysiloxanes | Established foundational silicone chemistry |
1940 | Eugene G. Rochow & James F. Hyde | Müller-Rochow Direct Process | Enabled industrial-scale methylchlorosilane production |
1943 | Dow Corning | First silicone manufacturing plant | Commercialization of silicones for military/industrial use |
1968 | Stork, Hudrlik, Peterson | Silyl enol ether chemistry & olefination | Popularized organosilicon reagents in organic synthesis |
World War II acted as a powerful catalyst for industrial organosilicon development. The urgent need for heat-resistant materials in military applications (e.g., aircraft insulation, sealants, and lubricants) drove rapid innovation [1]. In 1940, independently, Eugene G. Rochow (General Electric) and Richard Müller (Germany) developed the Direct Process (Müller-Rochow synthesis), reacting methyl chloride with silicon-copper alloy to produce methylchlorosilanes [3] [8]. This efficient, catalytic method enabled bulk production of key intermediates like dimethyldichlorosilane, making silicones economically viable [1] . By 1943, Dow Corning established the world’s first silicone production plant, leveraging these advances to create polymers for high-temperature insulation and waterproofing [1]. This industrial breakthrough cemented silanes as indispensable precursors to silicones, earning organosilicon materials the moniker "industrial monosodium glutamate" for their pervasive utility [1].
Post-war expansion saw organosilicon chemistry permeate diverse sectors:
Chloromethyl-dimethyl-silane (ClCH₂Si(CH₃)₂H; CAS 3144-74-9) exemplifies how functionalized silanes expanded the capabilities of organosilicon chemistry. Its molecular structure features a reactive chloromethyl group (–CH₂Cl) attached to a dimethylsilane backbone, creating a bifunctional character: the Si–H bond enables hydrosilylation, while the chloromethyl group facilitates nucleophilic substitution [7]. This dual reactivity made it a versatile building block inaccessible to simpler silanes like trimethylchlorosilane [7].
Table 2: Comparative Properties of Key Methylchlorosilanes
Compound | Formula | Reactive Sites | Key Functional Features |
---|---|---|---|
Trimethylchlorosilane | (CH₃)₃SiCl | Chlorine | Steric shielding, silylating agent |
Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Two chlorines | Siloxane chain formation |
Chloromethyl-dimethyl-silane | (CH₃)₂HSiCH₂Cl | Si–H and –CH₂Cl | Dual reactivity for cross-linking |
Bis(chloromethyl)dimethylsilane | (CH₃)₂Si(CH₂Cl)₂ | Two –CH₂Cl groups | Polymer functionalization |
The synthesis of chloromethyl-dimethyl-silane leverages adaptations of the Direct Process. Industrial production involves reacting chloromethane (CH₃Cl) with silicon-copper alloy at 250–300°C in fluidized-bed reactors, with copper catalysts promoting selectivity . Reaction parameters critically influence yield:
Despite these refinements, industrial synthesis generates complex mixtures requiring sophisticated fractional distillation and redistribution reactions to isolate chloromethyl-dimethyl-silane [7]. This complexity initially limited its accessibility, but advances in catalytic systems overcame these challenges. Copper(I) alkoxides and N-heterocyclic carbene complexes enabled precise Si–C bond formation, while molecular zinc hydrides offered alternative pathways via CO₂ insertion/hydrosilylation sequences .
Table 3: Industrial Synthesis Parameters for Chloromethyl-Dimethyl-Silane
Parameter | Optimal Conditions | Effect on Yield/Selectivity |
---|---|---|
Temperature | 250-300°C | Higher temps favor disilyl byproducts |
Catalyst | Copper + ZnCl₂ (0.1-0.2%) | Zinc enhances dialkylsilane selectivity |
Silicon Purity | >97% (45-250 μm particles) | Impurities increase unwanted trisilanes |
Pressure | 0.5-2 bar | Lower pressure reduces reactor fouling |
Gas Composition | CH₃Cl + HCl/H₂ modifiers | HCl suppresses methyltrichlorosilane formation |
Chloromethyl-dimethyl-silane’s significance emerged through three key applications:
Its chloromethyl group undergoes nucleophilic substitution with alcohols, amines, or carboxylates, enabling pendant functionalization of silicone polymers. For example:
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